molecular formula C16H18N4O2S4 B11518575 N,N'-benzene-1,4-diylbis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]

N,N'-benzene-1,4-diylbis[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide]

Cat. No.: B11518575
M. Wt: 426.6 g/mol
InChI Key: GPJXGDCNDMCQIJ-UHFFFAOYSA-N
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Description

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE is a complex organic compound featuring a thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE typically involves multi-step organic reactionsThe final steps involve the coupling of the thiazole derivative with the phenylacetamido moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenylacetamido moieties .

Scientific Research Applications

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-(5-METHOXY-2,3-DIHYDRO-1-BENZOFURAN-3-YL)ACETAMIDE
  • 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE

Uniqueness

2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N-{4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]PHENYL}ACETAMIDE is unique due to its dual thiazole rings and the presence of the phenylacetamido moiety. This structure provides it with distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C16H18N4O2S4

Molecular Weight

426.6 g/mol

IUPAC Name

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[4-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]phenyl]acetamide

InChI

InChI=1S/C16H18N4O2S4/c21-13(9-25-15-17-5-7-23-15)19-11-1-2-12(4-3-11)20-14(22)10-26-16-18-6-8-24-16/h1-4H,5-10H2,(H,19,21)(H,20,22)

InChI Key

GPJXGDCNDMCQIJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)CSC3=NCCS3

Origin of Product

United States

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